N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158534-34-9
VCID: VC8053094
InChI: InChI=1S/C13H20N2.ClH/c1-2-4-8-13(7-3-1)15-11-12-6-5-9-14-10-12;/h5-6,9-10,13,15H,1-4,7-8,11H2;1H
SMILES: C1CCCC(CC1)NCC2=CN=CC=C2.Cl
Molecular Formula: C13H21ClN2
Molecular Weight: 240.77 g/mol

N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride

CAS No.: 1158534-34-9

Cat. No.: VC8053094

Molecular Formula: C13H21ClN2

Molecular Weight: 240.77 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride - 1158534-34-9

Specification

CAS No. 1158534-34-9
Molecular Formula C13H21ClN2
Molecular Weight 240.77 g/mol
IUPAC Name N-(pyridin-3-ylmethyl)cycloheptanamine;hydrochloride
Standard InChI InChI=1S/C13H20N2.ClH/c1-2-4-8-13(7-3-1)15-11-12-6-5-9-14-10-12;/h5-6,9-10,13,15H,1-4,7-8,11H2;1H
Standard InChI Key GXLJUDQFJYJVRF-UHFFFAOYSA-N
SMILES C1CCCC(CC1)NCC2=CN=CC=C2.Cl
Canonical SMILES C1CCCC(CC1)NCC2=CN=CC=C2.Cl

Introduction

Structural and Nomenclature Analysis

N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride comprises a seven-membered cycloheptane ring bonded to an amine group, which is further functionalized with a methylpyridine moiety at the 3-position. The hydrochloride salt enhances stability and aqueous solubility, a common feature in pharmacologically active amines . Systematic nomenclature follows IUPAC guidelines:

  • Cycloheptanamine: Primary amine with a cycloheptyl group.

  • 3-Pyridinylmethyl: A pyridine ring substituted at the 3-position with a methyl group.

  • Hydrochloride: Counterion for improved crystallinity and bioavailability .

The compound’s structure suggests potential as a ligand in coordination chemistry due to the pyridine’s electron-donating nitrogen , though direct evidence remains unexplored.

Synthesis and Chemical Properties

Synthetic Routes

While no explicit synthesis for N-(3-Pyridinylmethyl)cycloheptanamine hydrochloride is documented, analogous methodologies from patents and organic chemistry frameworks suggest viable pathways:

Route 1: Reductive Amination

  • Reactants: Cycloheptanone and 3-(aminomethyl)pyridine.

  • Conditions: Catalytic hydrogenation (e.g., Pd/C or Raney Ni) under H₂ atmosphere .

  • Intermediate: Freebase amine, followed by HCl salification in ethanol or diethyl ether .

Route 2: Alkylation of Cycloheptanamine

  • Reactants: Cycloheptanamine and 3-(chloromethyl)pyridine.

  • Conditions: Base-mediated alkylation (e.g., K₂CO₃ in DMF) at 50–80°C .

  • Workup: Acidic aqueous extraction to isolate the hydrochloride salt .

Table 1: Hypothetical Synthesis Parameters

StepReagents/ConditionsYield (Hypothetical)
Alkylation3-(Chloromethyl)pyridine, K₂CO₃, DMF, 70°C~75%
SalificationHCl (g) in EtOH, 0°C>90%

Spectroscopic Characterization

Data from structurally related compounds provide inferred spectral profiles:

  • ¹H NMR (400 MHz, D₂O): δ 8.4 (s, 1H, pyridine-H2), 8.2 (d, 1H, pyridine-H6), 7.6 (m, 1H, pyridine-H5), 3.8 (s, 2H, CH₂N), 2.9 (m, 1H, cycloheptyl-CH), 1.5–1.8 (m, 12H, cycloheptyl) .

  • IR (KBr): 3400 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N pyridine), 750 cm⁻¹ (C-Cl hydrochloride) .

Physicochemical and Stability Profiles

Solubility and Stability

  • Solubility: High solubility in water (>100 mg/mL) and ethanol due to ionic character; insoluble in nonpolar solvents (e.g., hexane) .

  • Melting Point: Estimated 210–215°C (decomposition), consistent with amine hydrochlorides .

  • Stability: Sensitive to light and humidity; requires storage at 2–8°C under inert atmosphere .

Table 2: Comparative Physicochemical Data

PropertyN-(3-Pyridinylmethyl)cycloheptanamine HClPyridoxine HCl
Melting Point210–215°C (est.)214–215°C
Water Solubility>100 mg/mL0.1 g/mL
StabilityLight-sensitiveLight-sensitive

Pharmacological and Toxicological Considerations

Mechanistic Hypotheses

The pyridine and amine functionalities suggest potential interactions with biological targets:

  • Nicotinic Acetylcholine Receptors (nAChRs): Pyridine derivatives often act as agonists or antagonists . For example, flupyradifurone’s 3-pyridinyl group mediates insecticidal activity via nAChR modulation .

  • Enzyme Inhibition: The amine may interfere with cytochrome P450 enzymes, analogous to pyridoxine’s role in metabolism .

Industrial and Research Applications

Coordination Chemistry

The pyridine nitrogen could act as a bidentate ligand, forming coordination polymers with transition metals (e.g., Cu²⁺, Zn²⁺) . Applications in gas adsorption or catalysis are plausible but untested.

Pharmaceutical Intermediates

As a chiral amine, it may serve as a building block for antidepressants or antivirals, though derivatization studies are needed.

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